
2-(1-Azepanyl)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Azepanyl)isophthalonitrile” is a chemical compound with the molecular formula C14H15N3 . It is a derivative of isophthalonitrile, which is an organic compound with the formula C6H4(CN)2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of this compound is 225.29 g/mol .Applications De Recherche Scientifique
Electrochemical Applications
The electrochemical reduction mechanism of isophthalonitrile, closely related to 2-(1-Azepanyl)isophthalonitrile, has been extensively studied. Gennaro et al. (1984) investigated its reduction in anhydrous DMF, noting that the anion radical formed undergoes dimerization through radical-radical coupling. This research has implications for understanding the electrochemical properties of similar compounds, including this compound (Gennaro et al., 1984).
Synthesis and Chemical Properties
Singh et al. (2007) described a method for synthesizing 2-amino-isophthalonitriles, illustrating a process for creating aromatic rings from six-membered lactones. This synthesis method could be applicable to the production of this compound (Singh et al., 2007).
Polymer Science
In polymer science, the properties of isophthalonitrile derivatives like this compound are of interest. Iwakura et al. (1968) studied the polymerization of terephthalonitrile and isophthalonitrile di-N-oxides, finding that the resulting polymers are stable up to 300-350°C, which could suggest similar stability for related compounds (Iwakura et al., 1968).
Wastewater Treatment
Zhang et al. (2011) conducted a study on the degradation of isophthalonitrile wastewater using immobilized microorganisms. This research could provide insights into the biodegradation of related compounds such as this compound (Zhang et al., 2011).
Photocatalysis
Liu et al. (2020) developed a photocatalyst based on isophthalonitrile for proton-coupled electron transfer, which could have implications for the photocatalytic applications of this compound (Liu et al., 2020).
Organic Synthesis
Khan et al. (2015) explored the synthesis of new derivatives of azo compounds, including those with isophthalonitrile, indicating the potential of this compound in the field of organic synthesis (Khan et al., 2015).
Propriétés
IUPAC Name |
2-(azepan-1-yl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-10-12-6-5-7-13(11-16)14(12)17-8-3-1-2-4-9-17/h5-7H,1-4,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYLACNAAVFHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

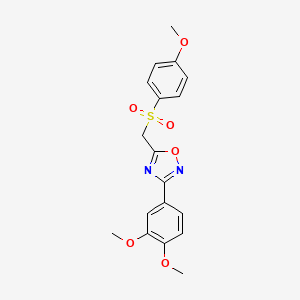

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
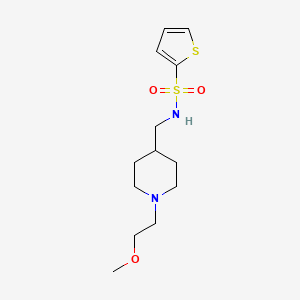
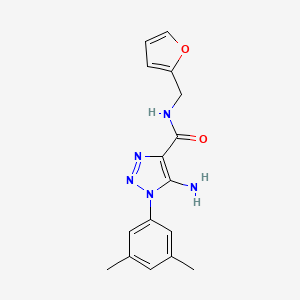
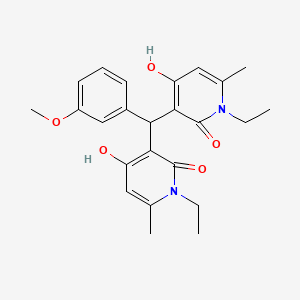
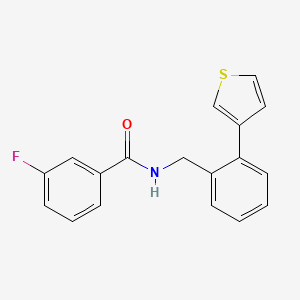
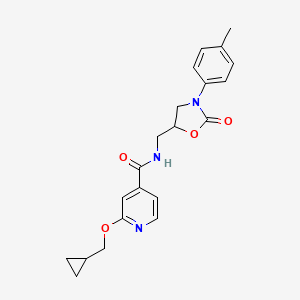
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)


![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)